molecular formula C24H20ClN3O2S B12037154 N-(5-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(5-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12037154
M. Wt: 450.0 g/mol
InChI Key: HHRZOSXEVJCICC-UHFFFAOYSA-N
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Description

This compound (CAS 477332-82-4) belongs to the quinazolinone-sulfanyl acetamide family, characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 4-methylphenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 5-chloro-2-methylphenyl group. Its molecular formula is C24H20ClN3O2S (MW 450.0). Quinazolinone derivatives are known for diverse biological activities, and structural modifications at the phenyl or acetamide groups can significantly alter physicochemical and pharmacological properties .

Properties

Molecular Formula

C24H20ClN3O2S

Molecular Weight

450.0 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H20ClN3O2S/c1-15-7-11-18(12-8-15)28-23(30)19-5-3-4-6-20(19)27-24(28)31-14-22(29)26-21-13-17(25)10-9-16(21)2/h3-13H,14H2,1-2H3,(H,26,29)

InChI Key

HHRZOSXEVJCICC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: This step may involve the reaction of the quinazolinone core with thiol-containing reagents under suitable conditions.

    Acetamide Formation: The final step may involve the acylation of the intermediate compound with chloroacetyl chloride or similar reagents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the quinazolinone core or other functional groups, potentially leading to the formation of dihydroquinazolinones.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, nitrating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydroquinazolinones.

    Substitution Products: Halogenated, alkylated, or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.

Medicine

    Therapeutic Agents: Investigation into its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and infections.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.

    Pharmaceuticals: Potential incorporation into pharmaceutical formulations.

Mechanism of Action

The mechanism of action of “N-(5-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide” may involve:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulation of signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinazolinone Core

4-Methylphenyl vs. 4-Ethoxyphenyl
  • The acetamide substituent is a 3-chloro-4-methylphenyl, differing in the chloro group’s position (meta vs. para on the target compound) .
Allyl Substitution
  • The acetamide substituent is 4-chloro-2-methylphenyl, differing in chloro positioning compared to the target compound’s 5-chloro group .
4-Chlorophenyl Substitution
  • N-(5-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (CID 1887024, ): The quinazolinone core has a 4-chlorophenyl group, replacing the 4-methylphenyl. The chloro group’s electron-withdrawing nature may reduce electron density on the quinazolinone ring, affecting binding interactions. Molecular formula: C23H17Cl2N3O2S (MW 470.3), with an additional chlorine increasing molecular weight .

Variations in the Acetamide Substituent

2,4,6-Trimethylphenyl Group
  • 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide (CAS 763114-31-4, ):
    • The acetamide nitrogen is substituted with a 2,4,6-trimethylphenyl group, introducing steric bulk that may hinder molecular rotation or binding to sterically sensitive targets.
    • Molecular formula: C25H22ClN3O2S (MW 464.0) .

Comparative Physicochemical Properties

Compound (CAS/ID) Quinazolinone Substituent Acetamide Substituent Molecular Formula Molecular Weight Key Features
Target (477332-82-4) 4-Methylphenyl 5-Chloro-2-methylphenyl C24H20ClN3O2S 450.0 Moderate hydrophobicity
4-Ethoxyphenyl 3-Chloro-4-methylphenyl Not provided ~470 (estimated) Increased polarity from ethoxy
(CID 1887024) 4-Chlorophenyl 5-Chloro-2-methylphenyl C23H17Cl2N3O2S 470.3 Electron-withdrawing chloro substituent
(763114-31-4) 4-Chlorophenyl 2,4,6-Trimethylphenyl C25H22ClN3O2S 464.0 High steric hindrance

Biological Activity

N-(5-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C20_{20}H20_{20}ClN3_3O2_2S
  • Molecular Weight : 410.90 g/mol
  • CAS Number : 479696-47-4

This structure includes a chloro-substituted aromatic ring and a quinazoline derivative, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, Mannich bases derived from quinazoline structures have shown promising results against several cancer cell lines.

Key Findings:

  • Cytotoxicity : Studies have demonstrated that related Mannich bases possess cytotoxic effects on human cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The cytotoxicity was often measured using IC50_{50} values, indicating the concentration required to inhibit cell growth by 50% .
    CompoundCell LineIC50_{50} (µM)
    Compound AHeLa15.0
    Compound BHepG212.5
    Compound CA54910.0
  • Mechanism of Action : The mechanism of action for these compounds may involve inhibition of DNA topoisomerases or induction of apoptosis through reactive oxygen species (ROS) generation .

Antibacterial Activity

The antibacterial potential of this compound is also noteworthy. Research into substituted quinazolines has highlighted their effectiveness against various bacterial strains.

Key Findings:

  • In Vitro Studies : Several studies have reported the antibacterial activity of quinazoline derivatives against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness.
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Comparative Analysis : The antibacterial activity of these compounds was often compared to standard antibiotics, showing competitive efficacy .

Anti-inflammatory Activity

The anti-inflammatory properties of the compound are another area of interest. Similar compounds have been evaluated for their ability to inhibit inflammatory mediators.

Key Findings:

  • Inhibition Studies : Compounds were tested for their ability to inhibit the denaturation of proteins, a key factor in inflammation.
    Compound% Inhibition at 200 µM
    Ibuprofen45
    N-(5-chloro...)60
  • Mechanism Insights : The anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase enzymes or modulation of cytokine release .

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